![molecular formula C13H10N4OS2 B1417604 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol CAS No. 118158-95-5](/img/structure/B1417604.png)
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
Descripción general
Descripción
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol, also known as 2-((3-sulfanyl-5-(2-thienyl)-1,2,4-triazol-4-yl)imino)methyl)phenol, is a novel compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. It has been studied for its ability to act as a catalyst for the synthesis of other compounds and for its potential to act as a building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Activities
Compounds with a similar structure, such as 2-{(Z)-[(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones, have been synthesized and found to exhibit antioxidant and anti-inflammatory activities. Specifically, certain compounds within this series demonstrated excellent antioxidant activity, and some showed significant anti-inflammatory effects, indicating the potential therapeutic applications of these chemical structures in managing oxidative stress and inflammation-related conditions (Kate et al., 2020).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, including those with structures similar to the compound , have been reported to possess antimicrobial properties. These compounds have shown significant activity against various bacterial strains such as S. aureus and E. coli, and fungal species like A. niger, indicating their potential as antimicrobial agents in medical and agricultural applications (Hussain et al., 2008).
Antiproliferative and Antilipolytic Activities
Certain bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and evaluated for their antiproliferative and antilipolytic activities, particularly against obesity-related colorectal cells. Some compounds in this series exhibited promising cytotoxicity and pancreatic lipase inhibition, suggesting potential applications in the treatment of obesity-related colorectal cancer (Shkoor et al., 2021).
Corrosion Inhibition
Schiff's bases of triazoles, including structures related to the compound of interest, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. These compounds adhere to metal surfaces, forming a protective layer and significantly reducing the rate of corrosion. This property is crucial in various industries, such as oil and gas, where metal preservation is essential (Ansari et al., 2014).
Transition Metal Complexes and Antimicrobial Activity
Transition metal complexes of compounds similar to 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol have been synthesized and characterized. These complexes exhibited good biological activity, specifically antimicrobial effects against bacteria like S. aureus and E. coli, suggesting their potential use in developing new antimicrobial agents (Flifel et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some 1,2,4-triazole and thiophene derivatives are used in pharmaceuticals and are safe for human consumption under specific doses1, others might be hazardous. Without specific information on “2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol”, it’s hard to provide accurate safety and hazard information.
Direcciones Futuras
The future research directions for such compounds could involve exploring their potential biological activities and developing new synthesis methods to improve their properties and increase their utility in various fields21.
Please note that this is a general analysis based on the classes of compounds that “2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol” belongs to, and not on the specific compound itself. For detailed information, specific studies on this compound would be needed.
Propiedades
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-10-5-2-1-4-9(10)8-14-17-12(15-16-13(17)19)11-6-3-7-20-11/h1-8,18H,(H,16,19)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQRZWKDKZSSOF-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



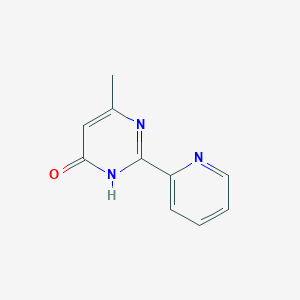
![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
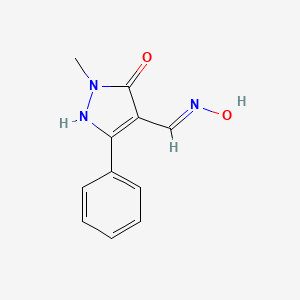
![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
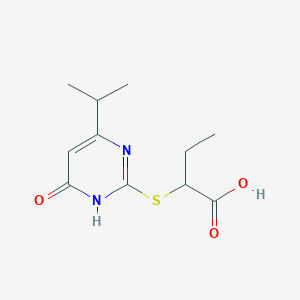
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
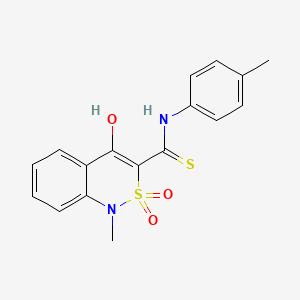
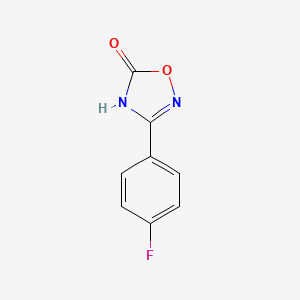
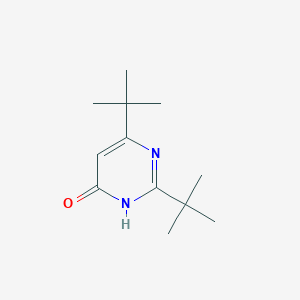
![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)
